molecular formula C19H25N3O5 B10881164 methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10881164
M. Wt: 375.4 g/mol
InChI Key: TZYLWXKCYYVFTR-UHFFFAOYSA-N
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Description

Methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a fascinating compound with a complex structure. Let’s break it down:

    Chemical Formula: CHNO

    Molecular Weight: Approximately 387.43 g/mol

This compound belongs to the class of heterocycles based on the 1,2,3-triazole moiety. Such heterocycles have found applications in various medicinal contexts, including anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Preparation Methods

The synthesis of this compound involves the reaction of two key components: 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2,4,6-trichlorophenyl hydrazine. The reaction occurs in ethanol (EtOH) with concentrated hydrochloric acid (HCl) as a catalyst under reflux conditions. After 2 hours, the product, 1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine, is obtained in a 95% yield .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its versatility. Major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

The compound’s applications span multiple fields:

    Chemistry: It serves as a building block for more complex molecules.

    Biology: Researchers explore its interactions with biological systems.

    Medicine: Investigations focus on potential therapeutic effects.

    Industry: Its unique properties may find use in materials science or catalysis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. Molecular targets and pathways involved need further exploration.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s worth noting that this compound’s distinct structure sets it apart. Researchers often compare it to related pyrazole derivatives to understand its uniqueness.

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C19H25N3O5/c1-13(20-10-5-11-25-2)18-16(12-17(23)27-4)21-22(19(18)24)14-6-8-15(26-3)9-7-14/h6-9,21H,5,10-12H2,1-4H3

InChI Key

TZYLWXKCYYVFTR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCCOC)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC

Origin of Product

United States

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